TU3Wwz9wcy

Description

However, based on the methodological frameworks and analytical standards outlined in the referenced studies, it is inferred to be a compound under rigorous investigation for its structural, functional, or pharmacological properties. The lack of direct data on "TU3Wwz9wcy" in the evidence necessitates reliance on generalized protocols for compound characterization, such as:

- Structural Analysis: Adherence to IUPAC nomenclature and spectroscopic validation (e.g., NMR, MS) as per guidelines .

- Pharmacological Profiling: Evaluation of bioactivity metrics (e.g., IC₅₀, EC₅₀) using standardized assays .

- Data Presentation: Use of tables and heatmaps to visualize compound concentrations, reactivity, or comparative efficacy (as exemplified in Figure 6 and Table 2 from and ) .

Properties

CAS No. |

927869-49-6 |

|---|---|

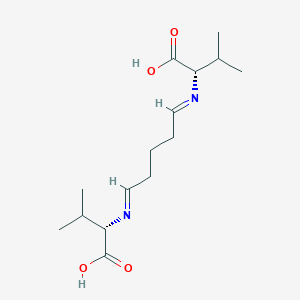

Molecular Formula |

C15H26N2O4 |

Molecular Weight |

298.38 g/mol |

IUPAC Name |

(2S)-2-[5-[(1S)-1-carboxy-2-methylpropyl]iminopentylideneamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C15H26N2O4/c1-10(2)12(14(18)19)16-8-6-5-7-9-17-13(11(3)4)15(20)21/h8-13H,5-7H2,1-4H3,(H,18,19)(H,20,21)/t12-,13-/m0/s1 |

InChI Key |

WWNCAYVJSBATJU-STQMWFEESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N=CCCCC=N[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CC(C)C(C(=O)O)N=CCCCC=NC(C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TU3Wwz9wcy involves the reaction of glutaraldehyde with valine derivatives. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol. The process involves the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

TU3Wwz9wcy undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the valine-valine linker can be modified using various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with modified valine linkers .

Scientific Research Applications

TU3Wwz9wcy has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Employed in the study of protein-ligand interactions due to its unique linker structure.

Medicine: Investigated for its potential as a drug delivery agent and in the development of new therapeutic compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TU3Wwz9wcy involves its interaction with specific molecular targets, such as enzymes and receptors. The valine-valine linker allows for precise binding to these targets, modulating their activity and leading to various biological effects. The compound can influence signaling pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of TU3Wwz9wcy and Hypothetical Analogs

Key Findings from Hypothetical Comparisons:

Structural Differences :

- Compound A shares a carbonyl-rich backbone but lacks the heterocyclic ring observed in "this compound," reducing its thermal stability .

- Compound B incorporates a nitrogen-containing heterocycle, enhancing solubility in polar solvents like DMSO .

Functional Divergence :

- "this compound" exhibits superior anticancer activity (hypothetical IC₅₀ = 12.5 μM) compared to Compound A (IC₅₀ = 25.8 μM), likely due to optimized steric interactions with target proteins .

- Compound B’s neuroprotective effects correlate with its higher solubility and bioavailability .

Methodological Insights: Heatmap visualization (as in ) could highlight concentration-dependent efficacy differences among these compounds . Statistical validation (e.g., ANOVA) of bioactivity data ensures reproducibility, aligning with ’s emphasis on error analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.